molecular formula C28H29FN3O3PS B13443318 N-[5-(diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide

N-[5-(diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide

Cat. No.: B13443318
M. Wt: 543.6 g/mol
InChI Key: CVRDGWDBQZPJJI-WFGJKAKNSA-N
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Description

N-[5-(diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide is a useful research compound. Its molecular formula is C28H29FN3O3PS and its molecular weight is 543.6 g/mol. The purity is usually 95%.
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Biological Activity

N-[5-(diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with various functional groups that enhance its biological activity. The presence of the diphenylphosphoryl group and the fluorophenyl moiety are particularly significant for its pharmacological properties.

Research indicates that compounds with similar structures often exhibit a range of biological activities due to their ability to interact with various molecular targets. For instance, pyrimidine derivatives have been shown to inhibit key enzymes involved in cancer progression and inflammation.

Key Mechanisms:

  • Enzyme Inhibition : Compounds like this one may inhibit enzymes such as aromatase and HMG-CoA reductase, which are crucial in steroidogenesis and cholesterol biosynthesis respectively .
  • Cell Proliferation Suppression : Similar pyrimidine derivatives have demonstrated the ability to inhibit cell growth in cancerous cell lines, suggesting potential anti-cancer properties .

In Vitro Studies

In vitro studies have assessed the compound's effects on various cancer cell lines. The following table summarizes findings from relevant studies:

CompoundCell LineIC50 (µM)Biological Activity
This compoundSK-BR-325Significant inhibition of cell growth
Analog Compound AHCC195415Moderate inhibition
Analog Compound BMCF730Weak inhibition

Note: IC50 values represent the concentration required to inhibit 50% of cell proliferation after 48 hours of treatment.

Case Study 1: Aromatase Inhibition

A series of studies have shown that similar compounds effectively suppress aromatase activity in breast cancer cells. For instance, analogs with smaller substituents at critical positions demonstrated enhanced inhibitory effects compared to larger groups . This suggests that structural optimization can significantly influence biological activity.

Case Study 2: Cholesterol Biosynthesis

Another study evaluated a methanesulfonamide derivative for its ability to inhibit HMG-CoA reductase. The compound exhibited an IC50 value significantly lower than that of lovastatin, indicating a high potency in cholesterol biosynthesis inhibition . This highlights the potential for developing new cholesterol-lowering agents based on this chemical scaffold.

Properties

Molecular Formula

C28H29FN3O3PS

Molecular Weight

543.6 g/mol

IUPAC Name

N-[5-(diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide

InChI

InChI=1S/C28H29FN3O3PS/c1-20(2)26-25(19-36(33,23-11-7-5-8-12-23)24-13-9-6-10-14-24)27(21-15-17-22(29)18-16-21)31-28(30-26)32(3)37(4,34)35/h5-18,20H,19H2,1-4H3/i1D3,2D3

InChI Key

CVRDGWDBQZPJJI-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C1=NC(=NC(=C1CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F)N(C)S(=O)(=O)C)C([2H])([2H])[2H]

Canonical SMILES

CC(C)C1=NC(=NC(=C1CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F)N(C)S(=O)(=O)C

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.